3-bromo-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties
Preparation Methods
The synthesis of 3-bromo-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the amidation reaction, where a sulfonamide group is introduced to the benzene ring . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
3-bromo-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other groups using reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield amines .
Scientific Research Applications
3-bromo-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antibacterial properties make it a candidate for developing new antibiotics.
Medicine: Its potential antitumor activity is being explored for cancer treatment.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-bromo-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit the synthesis of folic acid in bacteria, leading to their death. In cancer research, the compound may interfere with cell division and induce apoptosis in tumor cells .
Comparison with Similar Compounds
Similar compounds to 3-bromo-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide include other sulfonamides like 3-bromo-N-(3-fluorophenyl)benzenesulfonamide and 3-bromo-N-(4-methylphenyl)benzenesulfonamide . These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific imidazolidinyl group, which may confer distinct properties compared to other sulfonamides .
Properties
CAS No. |
53297-81-7 |
---|---|
Molecular Formula |
C15H14BrN3O3S |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
3-bromo-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H14BrN3O3S/c16-13-8-12(23(17,21)22)6-7-14(13)19-10-18(9-15(19)20)11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,17,21,22) |
InChI Key |
MTXWZJHMIVGULX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(CN1C2=CC=CC=C2)C3=C(C=C(C=C3)S(=O)(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.